![molecular formula C13H19NO2S B1305879 2-アミノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸イソプロピルエステル CAS No. 351983-32-9](/img/structure/B1305879.png)

2-アミノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボン酸イソプロピルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Molecular Structure Analysis

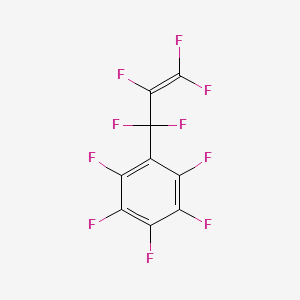

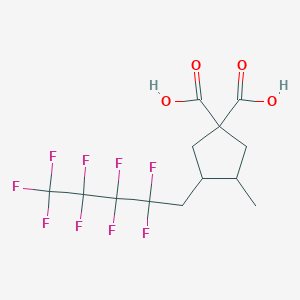

The molecular formula of isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is C13H19NO2S . The InChI code is 1S/C13H20NO2S/c1-8(2)16-13(15)11-9-6-4-3-5-7-10(9)17-12(11)14/h8,17H,3-7,14H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is 253.36 . It should be stored at a temperature between 28°C .科学的研究の応用

有機合成中間体

この化合物は、有機合成において重要な中間体として役立ちます。 その構造により、チオフェン部分をより複雑な分子に導入することができ、これは様々な医薬品や農薬の合成に特に役立ちます .

医薬品研究

医薬品研究では、この化合物は新しい治療薬の開発に使用されています。 そのユニークな構造は、特定の生物学的標的に結合するように設計された分子に組み込むことができ、潜在的に新しい薬の発見につながります .

農薬製造

この化合物の用途は、農薬の分野にも及び、殺虫剤や除草剤の製造に使用できます。 その化学的性質は、これらの製品の害虫や病気からの作物保護の有効性を高める可能性があります .

染料分野

2-アミノ-テトラヒドロ-シクロヘプタ[b]チオフェン-3-カルボン酸イソプロピルエステルは、染料産業で使用できます。 染料の合成における前駆体または成分として役立ち、特定の特性を持つ新しい着色料の創出の可能性を提供します .

材料科学

材料科学では、この化合物は、導電性ポリマーにおけるチオフェン誘導体の重要性を考えると、ユニークな電気的または光学的特性を持つ新素材の開発を探求することができます .

バイオプロセス

この化合物は、バイオプロセス、特に特定の構成を持つ有機化合物を必要とするプロセスに用途が見いだされる可能性があります。 細胞の培養や生物活性分子の合成に使用できます .

作用機序

The mechanism of action of isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is not fully understood. However, it is believed that the compound binds to the active site of an enzyme and inhibits its activity. This inhibition of enzyme activity leads to the inhibition of various biochemical and physiological processes, such as inflammation and cell proliferation.

Biochemical and Physiological Effects

isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. In addition, isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of other enzymes, such as protein kinase C and phospholipase A2.

実験室実験の利点と制限

The use of isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is relatively stable in solution. In addition, the compound has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to the use of isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.

将来の方向性

There are several potential future directions for research into isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. One potential direction is to investigate the compound’s potential as a drug target. Another potential direction is to investigate the compound’s potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research into the compound’s mechanism of action and its biochemical and physiological effects could lead to the development of more effective and safer drugs.

合成法

Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be synthesized from 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid (ATC) through a two-step reaction. The first step involves the conversion of ATC to its methyl ester by treatment with methyl iodide in the presence of a base. The second step involves the condensation of the methyl ester with isopropyl alcohol in the presence of an acid catalyst. The reaction yields isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as a colorless solid.

Safety and Hazards

特性

IUPAC Name |

propan-2-yl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-8(2)16-13(15)11-9-6-4-3-5-7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJCNUNGGPFMTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201134802 |

Source

|

| Record name | 1-Methylethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351983-32-9 |

Source

|

| Record name | 1-Methylethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351983-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)